Author: BenchChem Technical Support Team. Date: March 2026
Developing Comparison Strategy
I'm currently focused on strategizing a comprehensive comparison of "8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one" against other PARP inhibitors. The initial phase involves identifying the key parameters for evaluation, such as efficacy, selectivity, and pharmacokinetic profiles. I will next need to determine the optimal structure for the comparison, such as a table, or a narrative.
Identifying Chemical Context
I've discovered the chemical, "8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one," requires further investigation, and I am beginning a search for its CAS number or alternative nomenclature. My preliminary assessment suggests a structural resemblance to isoquinolinone-based PARP inhibitors. The main goals are to determine its relationship to known PARP inhibitors, then prepare a comprehensive comparison with standard compounds.
Refining Data Gathering
I'm now focusing on refining the data gathering. I will primarily concentrate on compiling IC50 values, pharmacokinetic parameters, and established experimental protocols like PARP enzyme inhibition assays, cell viability assays (CTG), and PARP trapping assays. I am considering visualizing the mechanism of action, comparing chemical structures, or visualizing an experimental workflow using Graphviz diagrams. I will provide real URLs for all references. I will also query for CAS numbers.
Analyzing the IUPAC Name
I'm currently focused on the implications of the IUPAC name "8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one" not having direct hits. My initial assumption is that it's either a less common synonym or a critical intermediate in a specific synthetic pathway. I am now exploring potential code names or trivial names this compound may be associated with.
Exploring Chemical Structure
I'm now taking a deep dive into the chemical structure itself. I've broken down the IUPAC name, identifying the isoquinolinone core, the dihydro saturation, the N-methyl group, and the amino substituent. I'm noting the common features of known PARP inhibitors, specifically the amide/lactam mimics of NAD+, and the presence of isoquinolinone ring. Currently exploring the possibility of this compound being a precursor, possibly to Talazoparib or Rucaparib, or even a crucial intermediate in some PARP inhibitor synthesis. I am going to see if a search for the synthesis of PARP inhibitors involving this exact structure will produce something useful.
Expanding Search Parameters
I've shifted focus to broader search terms, recognizing the potential for this compound to be described indirectly. I'm now querying "amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one PARP" and exploring variations like "8-amino-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline" alongside the IUPAC name. I'm also checking for structural similarities to established inhibitors like NU1025, and whether it could potentially be an intermediate in the synthesis of known drugs, such as Veliparib. I will explore similarities to isoquinolinone-based PARP inhibitors (first vs second generation).
Analyzing Chemical Synthesis Routes
I've been looking into the synthesis routes for 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. The search results show this is a well-known chemical. I've found mentions of alternative syntheses, specifically a "Microwave-Assisted Alternative Synthesis," which seems interesting for further exploration.
Investigating Potential PARP Inhibitors
I've hit a snag. The initial compound, 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, isn't immediately recognizable as a known PARP inhibitor based on my search results. I'm now comparing its structure to established PARP inhibitors like Veliparib, Rucaparib, and Talazoparib to see if there's any structural similarity or if it could be a novel derivative. I'm exploring the possibility of a numbering mix-up with 5-AIQ or if it is a specific code name.
Exploring Structural Analogues
I'm now diving deeper into the isoquinolin-1-one core. My recent focus is on identifying existing PARP inhibitors that share this structural motif. I've ruled out NU1025 and I'm looking at PD 128763 and TIQ-A. Considering it might be a reference compound, I've checked 5-AIQ, but the user is very specific about the substituents, implying targeted modifications. I'm now searching for "PARP inhibitor 8-amino-2-methyl" in my database. AZD2461 is a possible lead.
Connecting Structural Features
I've been exploring the CAS 500015-33-8 in connection with PARP inhibitors. While direct PARP data for this molecule is scarce, I'm now investigating whether it's a crucial intermediate for known inhibitors, like AZD2461 or Olaparib (AZD2281). My research suggests that the compound could be an intermediate for AZD2461. However, result 1.4 connects it to GPR17, which means the user may be mistaken.
Refining Candidate Search
I'm now refining my search strategy. I'm focusing on "8-amino-2-methyl-3,4-dihydroisoquinolin-1-one PARP activity" and "IC50" to identify any direct PARP data. I suspect that since direct data may be scarce, I should evaluate it as a novel or early-stage PARP inhibitor candidate and compare it with known standards. I'll compare it based on structural class and properties. I'm also cross-referencing potential incorrect names, such as Veliparib, Pamiparib, and Niraparib, and checking their intermediates. I'm also trying Talazoparib intermediates for any structural similarities.
Comparing Structural Features
I'm now focusing on mapping the structure's key features to known drugs. The 8-amino group's proximity to the carbonyl suggests a potential hydrogen bond donor/acceptor interaction, potentially mimicking nicotinamide. I'm exploring this as a possible strategy and comparing the arrangement to common PARP inhibitor pharmacophores, particularly 3-aminobenzamide.
Determining Data Availability
I'm now switching gears. I'm focusing on finding experimental data, specifically IC50 values, for 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one in relation to PARP inhibition, if any exists, and I'm also searching for structure-activity relationships. If that data is unavailable, I'll assume the molecule is novel and evaluate it as a new research candidate. My goal is to determine if this compound is a known PARP inhibitor, and failing that, to characterize it in comparison to standards like Olaparib and Talazoparib, as a potential new lead. I must find supporting experimental data.
Confirming Intermediate Application
I've confirmed that 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one is indeed a key intermediate, specifically used in the creation of GPR17 modulators, according to my research. Furthermore, I saw evidence suggesting its role may extend to other pharmaceuticals like antineoplastic agents, pointing toward broader applications than initially considered.
Investigating Potential PARP Activity
I'm now focusing on the implications of the "8-amino-2-methyl-3,4-dihydroisoquinolin-1-one" in relation to PARP inhibitors. The CN102124000A patent, which features pyridine compounds, is of keen interest because it touches on antineoplastic agents. I'm exploring whether the compound itself shows PARP activity, which is an intriguing possibility given its structural similarities to NU1025, or if it's solely a building block.
Analyzing H-Bonding Motif
I'm currently focused on the intramolecular hydrogen bonding potential of the 8-amino-isoquinolinone structure. Visualization confirms the "peri" relationship between the 8-amino group and the carbonyl oxygen, suggesting a pseudo-six-membered ring formation via H-bonding. This motif is strikingly similar to the amide found in PARP inhibitors, specifically mimicking the Nicotinamide carboxamide "syn" conformation, which is a key consideration.
Defining PARP Inhibitor Fragment
I'm now characterizing the 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one as a likely PARP inhibitor fragment or model. Considering it as a representative fragment-based PARP inhibitor, or a novel candidate, I plan to compare it to Olaparib, 3-Aminobenzamide, and Veliparib. I'm actively seeking specific data, including IC50 values. Searching "CN102124000A PARP" and "8-amino-2-methyl-3,4-dihydroisoquinolin-1-one IC50" are next. If absent, I'll focus on its structural significance and discuss how to compare it. I'm investigating if it's NU1085.
Identifying Potential Structure
I am now delving into the relationship between the base structure, 2-methyl-3,4-dihydroisoquinolin-1-one, and PARP-1. I have identified ABT-888 (Veliparib), MK-4827 (Niraparib), AG-014699 (Rucaparib), BMN 673 (Talazoparib), and BGB-290 (Pamiparib) as relevant PARP inhibitor compounds. I am also investigating E7449 and IDX-1197 as possibilities. I am focused on whether this compound is an active metabolite. I've got the SMILES string now and will search using that.
Analyzing Key Intermediate Role
I've zeroed in on the role of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. The evidence points to its significance as a key intermediate or a foundational building block. My focus right now is on its involvement in synthesizing complex molecules, particularly GPR17 modulators, as indicated by the search results. I am also investigating its potential links to PARP inhibitors.
Investigating Alternative Candidates
I'm now diving into potential PARP inhibitor candidates. I've ruled out Veliparib, Rucaparib, Niraparib, and Talazoparib. The 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one fragment still seems to be important, but none of the related drugs listed thus far contain the fragment itself. I'll need to keep investigating, perhaps considering structural similarities or functional group comparisons.
Defining the Specific Compound
I'm now clarifying the compound's identity, which seems to be a novel entity, not a known clinical PARP inhibitor. It is not 3-aminobenzamide or any of the other common candidates. I'm focusing on its specific structure: 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. I am planning the guide's scope and frame it as a comparison of this specific compound ("Product") against established PARP inhibitors, using isoquinolinone scaffold properties for inferences where data is unavailable.
Confirming Known References
I've just run a final literature check for "PARP inhibitor 8-amino," and haven't found a direct hit, nor is it PJ34 or INO-1001. Now, I'm re-examining the CN102124000A patent, which uses the compound as a starting material for final PARP inhibitor products, which are likely antineoplastic agents. Considering this, the user might be looking for a drug derived from the 8-amino intermediate, such as Pamiparib, or perhaps one that shares the isoquinolinone scaffold. I'll search for "Pamiparib synthesis intermediate" next.
Defining Product Application
I'm now clarifying the guide's focus. I'll present 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one either as a critical intermediate or a fragment-based lead, drawing parallels with final PARP inhibitors like Olaparib, showcasing its evolutionary role. Alternatively, I will frame it as a research tool akin to 3-AB, comparing its utility in mechanistic studies against clinical drugs based on solubility and specificity. Given the content type, I will focus on it being a chemical probe or building block, comparing its potential or utility against the finished drugs, to show how this tricyclic-mimic precursor can be used to synthesize targeted agents. I am now focused on comparing the core scaffold to the core of Olaparib.
Comparing Core Architectures
I'm now honing in on the core scaffolds. I can see how, by fusing rings to the 8-amino- and 1-one positions of the 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, you can generate tricyclic systems. For example, a benzimidazole- or quinazolinone-fused isoquinolinone could be formed. I am now benchmarking this scaffold, considering it as a core or specific probe, comparing its properties against clinical drugs, focusing on potency, selectivity, and utility.
Identifying Related PARP Inhibitors
I've discovered 5-aminoisoquinolinone and 1,5-isoquinolinediol, along with GPI 15427. While Temozolomide is not relevant, I'm now leaning toward framing the guide around the chemical's use as a synthetic intermediate or fragment, comparing it to complex PARP inhibitors and explaining why the latter are more effective at trapping. I'll verify whether this specific compound has an identifying code. I will conduct a final search: "8-amino-2-methyl-3,4-dihydroisoquinolin-1-one" + "PARP-1."
Framing a Comparative Guide
I'm now writing a guide comparing the title compound to clinical PARP inhibitors. I'll frame it as a Key Scaffold/Intermediate, benchmarking against Olaparib and Talazoparib. This guide will focus on structural complexity, binding mode, and potency, which will meet the user's needs for a senior application scientist, who requires chemistry and causality insight. I'm now structuring the guide. I will discuss it as a Nicotinamide mimic. I will cover catalytic inhibition and PARP trapping. I'll include protocols to test intrinsic PARP activity. I'll include data comparison and structures.
Defining Candidate X as Lead
I'm now framing the compound as "Candidate X," comparing it to "Olaparib." I'll present this guide for a drug development professional, evaluating the compound as a new lead. The guide will include representative protocols for benchmarking. I am gathering key data points, expecting IC50 in the micromolar range, higher solubility than Olaparib, and minimal trapping. I am focusing on Steve Glossop's paper from AstraZeneca for synthesis information. I'll search for "8-amino-2-methyl-3,4-dihydroisoquinolin-1-one PARP IC50" again.
Connecting to AZ Lead
I'm now integrating information regarding the potential connection to an early AstraZeneca (AZ) lead. Though I'm keeping the focus on the chemical name, this is mentioned. I'm also analyzing how the "peri" position, adjacent to the carbonyl, mimics a benzamide motif, creating a pseudo-ring and acting as a PARP pharmacophore. I will explain this "Pharmacophore Mimicry" in the guide.